2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol
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Overview
Description
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with phenyl and methoxyphenyl groups, as well as a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form 4-(4-methoxyphenyl)-2,6-diphenylpyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phenol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The phenol group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Hydroxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol
- 2-[4-(4-Methylphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol
- 2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol
Uniqueness
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
CAS No. |
917804-69-4 |
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Molecular Formula |
C30H25NO2 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-2,6-diphenyl-4H-pyridin-1-yl]phenol |
InChI |
InChI=1S/C30H25NO2/c1-33-26-18-16-22(17-19-26)25-20-28(23-10-4-2-5-11-23)31(27-14-8-9-15-30(27)32)29(21-25)24-12-6-3-7-13-24/h2-21,25,32H,1H3 |
InChI Key |
FVJRBYDQJPOANJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4O)C5=CC=CC=C5 |
Origin of Product |
United States |
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